3-Amino-4-methoxyphenol

概要

説明

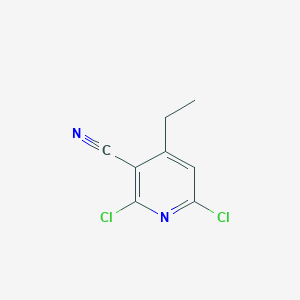

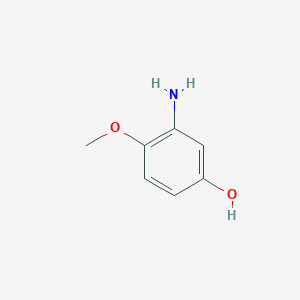

3-Amino-4-methoxyphenol is an organic compound with the molecular formula C7H9NO2 . It has an average mass of 139.152 Da and a mono-isotopic mass of 139.063324 Da .

Synthesis Analysis

The synthesis of m-aryloxy phenols, such as 3-Amino-4-methoxyphenol, has seen recent advances. Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups like esters, nitriles, and halogens .Molecular Structure Analysis

The molecular structure of 3-Amino-4-methoxyphenol consists of a phenol group with a methoxy group in the para position and an amino group in the meta position .Chemical Reactions Analysis

Methoxyphenols, including 3-Amino-4-methoxyphenol, are known to react with strong oxidizing agents . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .科学的研究の応用

Antioxidant Activity

3-Amino-4-methoxyphenol has been evaluated for its antioxidant activity . It’s been found that polymeric phenols, which can be synthesized from phenolic compounds like 3-Amino-4-methoxyphenol, have potent antioxidant properties and increased stability in aqueous systems .

Synthesis of Bioactive Natural Products

Phenol derivatives, including 3-Amino-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Production of Conducting Polymers

3-Amino-4-methoxyphenol can be used in the synthesis of conducting polymers . These polymers have a wide range of applications, including in the electronics industry .

4. Production of Plastics, Adhesives, and Coatings m-Aryloxy phenols, which can be synthesized from 3-Amino-4-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings . They can improve these materials’ thermal stability and flame resistance .

Ultraviolet Absorbers

m-Aryloxy phenols, synthesized from 3-Amino-4-methoxyphenol, can be used as ultraviolet absorbers . This makes them useful in industries that require protection from UV radiation, such as the cosmetics industry .

Flame Retardants

3-Amino-4-methoxyphenol can be used to synthesize m-aryloxy phenols, which act as flame retardants . They are particularly useful in industries that require high safety standards, such as the aerospace and automotive industries .

作用機序

Target of Action

3-Amino-4-methoxyphenol, a derivative of phenol, primarily targets human airway cells . The compound interacts with these cells and influences the production of various cytokines .

Mode of Action

The compound demonstrates anti-inflammatory activity in human airway cells . It inhibits the expression of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . It inhibits the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .

Biochemical Pathways

Methoxyphenolic compounds, which include 3-amino-4-methoxyphenol, are known to be involved in the catabolism of bacteria and archaea . They are also involved in the transformation of methoxylated aromatic compounds (MAC) by anaerobic microorganisms .

Pharmacokinetics

A related compound, 2-amino-4-methoxyphenol, has been shown to have high gi absorption and is bbb permeant . Its skin permeation is low, and it has a lipophilicity Log Po/w (iLOGP) of 1.18 .

Result of Action

The primary result of the action of 3-Amino-4-methoxyphenol is its anti-inflammatory effects on human airway cells . It inhibits the production of various cytokines and other inflammatory mediators, potentially reducing inflammation in conditions such as asthma and other respiratory diseases .

Safety and Hazards

将来の方向性

Phenol derivatives, including 3-Amino-4-methoxyphenol, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants, and are commonly used in the production of plastics, adhesives, and coatings . Future research may focus on developing more innovative synthetic methods and exploring their potential biological activities .

特性

IUPAC Name |

3-amino-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHXMOKYXTEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605714 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methoxyphenol | |

CAS RN |

29644-12-0 | |

| Record name | 3-Amino-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1628751.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile](/img/structure/B1628756.png)

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1628766.png)